Tyrphostin AG 568

説明

特性

IUPAC Name |

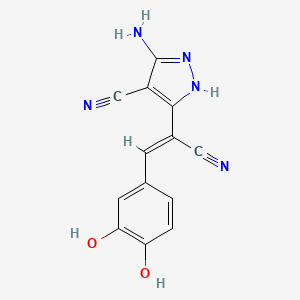

3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c14-5-8(12-9(6-15)13(16)18-17-12)3-7-1-2-10(19)11(20)4-7/h1-4,19-20H,(H3,16,17,18)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESNEMVKRVCPAV-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C2=C(C(=NN2)N)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151013-48-8 | |

| Record name | Tyrphostin AG 568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151013488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tyrphostin AG 568: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been investigated for its potential therapeutic properties, primarily in the context of chronic myelogenous leukemia (CML). The mechanism of action of this compound has been a subject of study, with a focus on its effects on the p210bcr-abl oncoprotein, a hallmark of CML, and its ability to induce erythroid differentiation in the K562 human immortalised myelogenous leukemia cell line. This technical guide provides a comprehensive overview of the available data on this compound, including a critical discussion of conflicting reports regarding its direct enzymatic inhibition, quantitative data from related compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is recognized as a tyrosine kinase inhibitor. Its primary cellular effects have been observed in the context of CML, where it has been shown to induce erythroid differentiation. The core of its mechanism of action is centered on the inhibition of pathways that drive the proliferation of CML cells.

A significant point of discussion in the literature is the direct target of this compound. An early study by Anafi et al. (1993) reported that this compound inhibits the tyrosine kinase activity of the p210bcr-abl fusion protein in K562 cells.[1] This oncoprotein is a constitutively active tyrosine kinase that is central to the pathophysiology of CML. Its inhibition is a key therapeutic strategy.

However, a subsequent study by Kaur et al. (1994) presented conflicting findings. While they also observed that this compound inhibits the growth of K562 cells, their in vitro immune complex kinase assay did not show inhibition of p210bcr-abl tyrosine kinase activity.[2][3] This suggests that this compound may induce cell growth arrest and differentiation through a mechanism that is independent of direct p210bcr-abl enzymatic inhibition, or that its inhibitory activity is context-dependent and not detectable under all experimental conditions.

Therefore, two potential mechanisms of action for this compound have been proposed:

-

Direct Inhibition of p210bcr-abl: this compound acts as an ATP-competitive inhibitor at the kinase domain of p210bcr-abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates. This would lead to the downregulation of signaling pathways that promote cell proliferation and survival.

-

Indirect or Alternative Pathway Inhibition: this compound may target other kinases or cellular processes that are essential for the growth of K562 cells. Its effect on cell growth without direct inhibition of p210bcr-abl in some studies suggests it might act on a downstream effector or a parallel pathway.

The induction of erythroid differentiation in K562 cells is a consistent observation and a key biological outcome of this compound treatment.[1] This process is characterized by the expression of globin genes and the appearance of erythroid-specific cell surface markers.

Quantitative Data

| Compound | Target(s) | IC50 | Assay Type |

| This compound | p210bcr-abl | Not Available | Immune Complex Kinase Assay |

| This compound | K562 Cell Growth | Not Available | Cell Proliferation Assay |

| Tyrphostin AG 957 | p210bcr-abl | Inhibits at 20 µM | Immune Complex Kinase Assay |

| Tyrphostin AG 957 | K562 Cell Growth | <50 µM | Not Specified |

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly provided in the available literature. However, based on the methodologies described in the key studies, the following are representative protocols for the assays used to characterize its mechanism of action.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myelogenous leukemia cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working dilutions are prepared in culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

K562 Cell Growth Inhibition Assay

This assay is used to determine the effect of this compound on the proliferation of K562 cells.

-

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

For the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

-

Immune Complex Kinase Assay for p210bcr-abl

This in vitro assay is used to measure the kinase activity of p210bcr-abl immunoprecipitated from K562 cells.

-

Procedure:

-

Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-Abl antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads to precipitate the immune complexes. Incubate for 2 hours at 4°C.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing [γ-32P]ATP and a suitable substrate (autophosphorylation of p210bcr-abl is often measured).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated proteins by autoradiography.

-

Quantify the band intensities to determine the level of kinase inhibition.

-

Erythroid Differentiation Assay

This assay assesses the induction of erythroid differentiation in K562 cells by detecting hemoglobin-producing cells.

-

Procedure:

-

Culture K562 cells in the presence of various concentrations of this compound for 4-6 days.

-

Collect the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS.

-

Prepare a benzidine (B372746) staining solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid mixed with 0.3% hydrogen peroxide).

-

Mix a small volume of the cell suspension with the staining solution.

-

Incubate for 5-10 minutes at room temperature.

-

Count the number of blue-stained (hemoglobin-positive) cells and total cells using a hemocytometer.

-

Calculate the percentage of differentiated cells.

-

Alternatively, differentiation can be assessed by flow cytometry for erythroid-specific surface markers like Glycophorin A (CD235a).

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways affected by this compound in CML cells.

Experimental Workflows

Caption: Generalized workflows for key experiments on this compound.

Conclusion

This compound is a tyrosine kinase inhibitor that demonstrates anti-proliferative and differentiation-inducing effects on the K562 chronic myelogenous leukemia cell line. A key area of contention in the existing literature is whether its mechanism of action involves the direct inhibition of the p210bcr-abl oncoprotein. While one study supports this direct inhibition, another suggests that the compound's effects on cell growth are independent of p210bcr-abl kinase activity. This discrepancy highlights the need for further research to fully elucidate the molecular targets of this compound. The provided experimental protocols and pathway diagrams serve as a guide for researchers investigating this and other tyrphostin compounds. Future studies should aim to provide definitive quantitative data on the inhibitory profile of this compound and to resolve the conflicting reports on its precise mechanism of action.

References

- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG 568: A Technical Guide to a Potent Inducer of Erythroid Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. It is recognized primarily for its potent ability to induce erythroid differentiation in specific hematopoietic cell lines, most notably the K562 human chronic myelogenous leukemia (CML) cell line. While initially investigated in the context of targeting the Bcr-Abl oncoprotein, the precise mechanism of action of this compound appears nuanced, with evidence suggesting that its differentiation-inducing effects may not solely be a direct consequence of Bcr-Abl kinase inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Chemical Properties and Data

While specific quantitative data for this compound is limited in publicly available literature, this section summarizes its known properties.

| Property | Data |

| IUPAC Name | 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)acrylamide |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 151013-48-8 |

| Physical Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Quantitative Biological Data

Quantitative data on the inhibitory potency of this compound is not extensively reported. The following tables are provided to structure future experimental findings.

Table 2.1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Assay Conditions |

| p210bcr-abl | Data not available | In vitro kinase assay |

| Other Kinases | Data not available |

Table 2.2: Cellular Activity

| Cell Line | Assay Type | IC₅₀ (µM) | Notes |

| K562 | Cell Growth Inhibition | Data not available | This compound inhibits the growth of K562 cells. |

| K562 | Erythroid Differentiation | Data not available | Potent inducer of hemoglobin synthesis. |

| MEL | Erythroid Differentiation | Data not available | Described as the most potent tyrphostin for inducing differentiation in this cell line.[1] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is a subject of ongoing investigation, with some conflicting reports in the literature.

It is established that this compound is a potent inducer of erythroid differentiation in K562 cells.[2] One study reported that this differentiation is concomitant with the inhibition of p210bcr-abl tyrosine kinase activity within the cells.[2] However, another study suggested that while this compound inhibits the growth of K562 cells, it does not directly inhibit the enzymatic activity of p210bcr-abl in an in vitro immune complex kinase assay.

A proposed mechanism, based on studies in mouse erythroleukemia (MEL) cells, suggests that this compound's inhibition of a yet-unidentified tyrosine phosphorylation event, possibly of a pp97 protein, leads to the production and secretion of a "differentiation factor."[1] This factor can then, in turn, induce differentiation in a paracrine or autocrine manner.

The erythroid differentiation of K562 cells is a complex process known to be influenced by various signaling pathways, including the MAPK/ERK and JNK pathways.[3][4] It is plausible that this compound modulates one or more of these pathways to exert its differentiation-inducing effects.

Visualizing the Proposed Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced erythroid differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

K562 Cell Culture and Maintenance

-

Cell Line: K562 (human chronic myelogenous leukemia), suspension cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Induction of Erythroid Differentiation in K562 Cells

-

Cell Seeding: Seed K562 cells in a multi-well plate at a density of 1 x 10⁵ cells/mL in fresh culture medium.

-

Treatment: Prepare a stock solution of this compound in DMSO. Add the desired final concentration of this compound to the cell culture. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the cells for 48 to 96 hours at 37°C and 5% CO₂.

-

Assessment of Differentiation: Analyze the cells for hemoglobin production using benzidine (B372746) staining.

Benzidine Staining for Hemoglobin Detection

-

Reagent Preparation:

-

Benzidine solution: 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid.

-

Hydrogen peroxide solution: 30% H₂O₂.

-

-

Staining Procedure:

-

Harvest a small aliquot of the cell suspension.

-

Add 100 µL of the cell suspension to a microcentrifuge tube.

-

Add 100 µL of benzidine solution and mix gently.

-

Add 2 µL of 30% H₂O₂ and mix.

-

Incubate for 5-10 minutes at room temperature.

-

-

Analysis:

-

Place a drop of the stained cell suspension on a hemocytometer.

-

Under a light microscope, count the number of blue-stained (hemoglobin-positive) cells and the total number of cells in at least three different fields.

-

Calculate the percentage of benzidine-positive cells.

-

Visualizing the Experimental Workflow

Caption: Workflow for assessing this compound-induced erythroid differentiation.

Conclusion

This compound is a valuable research tool for studying the mechanisms of erythroid differentiation. Its ability to potently induce this process in K562 cells provides a model system for dissecting the complex signaling networks that govern hematopoietic cell fate. While the precise molecular targets and the full signaling cascade initiated by this compound remain to be fully elucidated, the available evidence points towards a mechanism that may be independent of or downstream from direct Bcr-Abl inhibition. Further research, including quantitative profiling of its inhibitory activity against a broader panel of kinases and identification of the putative differentiation factor, will be crucial in fully understanding the therapeutic potential of this compound and related compounds.

References

- 1. Tyrphostin-induced differentiation of mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERK signaling pathway is differentially involved in erythroid differentiation of K562 cells depending on time and the inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cabozantinib promotes erythroid differentiation in K562 erythroleukemia cells through global changes in gene expression and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG 568: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been identified as an agent that induces erythroid differentiation and inhibits the growth of certain leukemia cell lines, most notably the K562 human chronic myelogenous leukemia cell line. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers investigating tyrosine kinase inhibitors and their potential therapeutic applications.

Introduction

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer. The tyrphostins are a class of small molecule PTK inhibitors designed to compete with ATP for binding to the kinase domain of these enzymes.[1]

This compound has been investigated for its ability to induce differentiation in erythroleukemia cells.[2] Its primary known biological effects are the inhibition of cell growth and the induction of erythroid differentiation in the K562 cell line, which is characterized by the Bcr-Abl fusion protein p210bcr-abl.[3][4] This document will delve into the specifics of its mechanism, target pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

The precise mechanism of action of this compound has been the subject of some debate in the scientific literature. Two key studies have presented seemingly conflicting findings regarding its direct effect on the p210bcr-abl oncoprotein.

One study reported that this compound inhibits the tyrosine kinase activity of p210bcr-abl in K562 cells, and that this inhibition is concomitant with the induction of erythroid differentiation.[3] This suggests a direct causal link between the inhibition of the Bcr-Abl kinase and the observed cellular response.

In contrast, a subsequent study found that while this compound inhibits the growth of K562 cells, it does not inhibit the autokinase activity of p210bcr-abl in an in vitro immune complex kinase assay.[4] This finding implies that this compound may exert its effects through alternative or downstream pathways, rather than by direct inhibition of the p210bcr-abl kinase itself. It is possible that the differing results may be due to the different experimental conditions used, such as in-cell versus in-vitro kinase assays.

Therefore, it is plausible that this compound induces erythroid differentiation through one of two potential mechanisms:

-

Direct Inhibition of p210bcr-abl: this compound binds to the ATP-binding site of the p210bcr-abl kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates. This disruption of Bcr-Abl signaling leads to cell growth arrest and the initiation of the erythroid differentiation program.

-

p210bcr-abl Independent Pathway: this compound may target other tyrosine kinases or signaling molecules that are critical for maintaining the undifferentiated state of K562 cells. The inhibition of these alternative targets could then lead to the induction of erythroid differentiation, independent of a direct effect on p210bcr-abl.

Further research is required to definitively elucidate the primary molecular target and the precise mechanism of action of this compound.

Signaling Pathways

The primary signaling pathway associated with the action of this compound is the p210bcr-abl signaling cascade. This oncoprotein constitutively activates several downstream pathways that promote cell proliferation and inhibit apoptosis. The potential, though debated, inhibition of p210bcr-abl by this compound would impact these critical pathways.

Quantitative Data

Currently, there is a lack of specific IC50 values for this compound in the public domain for its various biological activities. The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | This compound IC50 (µM) | Assay Type | Reference |

| p210bcr-abl | Data not available | Immune Complex Kinase Assay | [4] |

| Other | Data not available |

Table 2: Cellular Activity

| Cell Line | Biological Effect | This compound IC50 (µM) | Assay Type | Reference |

| K562 | Growth Inhibition | Data not available | Cell Viability Assay | [4] |

| K562 | Erythroid Differentiation | Data not available | Benzidine (B372746) Staining Assay | [3] |

| MEL | Erythroid Differentiation | Data not available | [2] |

Experimental Protocols

K562 Cell Culture and Drug Treatment

Objective: To culture K562 cells and treat them with this compound for subsequent assays.

Materials:

-

K562 human chronic myelogenous leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

Humidified incubator at 37°C with 5% CO2

-

Sterile cell culture flasks and plates

Procedure:

-

Maintain K562 cells in suspension culture in RPMI-1640 medium at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

For experiments, seed cells at a density of 2 x 10^5 cells/mL in fresh medium.

-

Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Assessment of Erythroid Differentiation (Benzidine Staining)

Objective: To determine the percentage of K562 cells that have undergone erythroid differentiation by detecting hemoglobin expression.

Materials:

-

Treated and untreated K562 cells

-

Phosphate-buffered saline (PBS)

-

Benzidine solution (0.2% w/v in 0.5 M acetic acid)

-

30% Hydrogen peroxide (H2O2)

-

Microscope slides

-

Light microscope

Procedure:

-

Harvest K562 cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cells once with PBS and resuspend in a small volume of PBS.

-

Prepare the staining solution immediately before use by adding 0.1 mL of 30% H2O2 to 5 mL of the benzidine solution.

-

Mix 100 µL of the cell suspension with 100 µL of the staining solution.

-

Incubate for 10 minutes at room temperature.

-

Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Examine the cells under a light microscope. Hemoglobin-containing cells will stain blue-brown.

-

Count at least 300 cells and determine the percentage of benzidine-positive cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of K562 cells.

Materials:

-

Treated and untreated K562 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

Objective: To analyze the phosphorylation status of key signaling proteins (e.g., p210bcr-abl, STAT5, ERK) in response to this compound treatment.

Materials:

-

Treated and untreated K562 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a valuable research tool for studying the mechanisms of erythroid differentiation and for investigating potential therapeutic strategies for chronic myelogenous leukemia. While there is conflicting evidence regarding its direct effect on the p210bcr-abl kinase, its ability to induce differentiation in K562 cells is well-documented. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and molecular targets of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. A rapid spectrophotometric method to identify inhibitors of human erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin-induced differentiation of mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG 568: A Technical Guide for Erythroid Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 568 is a potent, small-molecule inhibitor of protein-tyrosine kinases that has demonstrated significant efficacy in inducing terminal erythroid differentiation in various leukemia cell lines. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and key quantitative data associated with the use of this compound in erythroid differentiation research. Notably, while active in BCR-ABL positive cell lines such as K562, its differentiation-inducing effect appears to be independent of direct p210bcr-abl kinase inhibition, suggesting a distinct and valuable mechanism of action for further investigation. This document serves as a comprehensive resource for researchers leveraging this compound to explore the complex signaling pathways governing erythropoiesis and to identify novel therapeutic strategies for hematological disorders.

Introduction

Erythropoiesis, the process of red blood cell production, is tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways can lead to various hematological malignancies, including leukemia. The study of compounds that can induce differentiation in leukemic cells provides valuable insights into the underlying molecular mechanisms of both normal and pathological hematopoiesis and offers potential avenues for differentiation-based therapies.

This compound belongs to the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been identified as a potent inducer of erythroid differentiation in established cell line models, such as murine erythroleukemia (MEL) and human K562 chronic myelogenous leukemia cells.[1][2] This guide details the known targets and signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for its application in in vitro erythroid differentiation studies.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting specific protein-tyrosine kinases that are crucial for maintaining the proliferative and undifferentiated state of erythroid precursor cells.

Primary Molecular Targets

While the complete target profile of this compound is not fully elucidated, a key pathway implicated in its activity is the c-Kit signaling cascade . The c-Kit receptor tyrosine kinase, activated by its ligand stem cell factor (SCF), is essential for the survival, proliferation, and differentiation of early erythroid progenitors.[1] Inhibition of c-Kit is a plausible mechanism by which this compound promotes the cessation of proliferation and initiation of terminal differentiation.

In the context of K562 cells, which harbor the constitutively active p210bcr-abl fusion protein, this compound induces erythroid differentiation.[3] However, studies have shown that this compound does not directly inhibit the in vitro autokinase activity of p210bcr-abl, suggesting its mechanism is distinct from other BCR-ABL targeted therapies.[4][5] This highlights a unique mode of action that bypasses the primary oncogenic driver to induce a differentiation program.

Downstream Signaling Cascades

The inhibition of upstream tyrosine kinases by this compound leads to the modulation of downstream signaling pathways critical for erythroid maturation. A central player in this process is the Signal Transducer and Activator of Transcription 5 (STAT5) . STAT5 is a key transcription factor in erythropoiesis, promoting the expression of genes essential for cell survival and differentiation.[6] The interplay between c-Kit and STAT5 signaling is crucial, and the perturbation of this axis by this compound likely contributes to its differentiation-inducing effects.

dot

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

dot

Caption: p210bcr-abl signaling and the differentiation-inducing effect of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound in the context of cell growth inhibition and erythroid differentiation. It is important to note that specific IC50 values for this compound against many kinases are not widely reported, and researchers are encouraged to determine these values for their specific experimental systems.

Table 1: Inhibition of Cell Growth by this compound

| Cell Line | Assay | IC50 / Effect | Reference |

| K562 | Growth Inhibition | < 50 µM | [4] |

Table 2: Induction of Erythroid Differentiation by this compound

| Cell Line | Assay | Concentration | % Differentiated Cells (Benzidine Positive) | Reference |

| MEL | Benzidine (B372746) Staining | Data not available | Potent inducer | [2] |

| K562 | Benzidine Staining | Data not available | Induces differentiation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on erythroid differentiation.

Cell Culture

K562 and MEL Cell Lines:

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Split suspension cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

This compound Treatment

-

Stock Solution: Prepare a 10-50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity or differentiation.

dot

Caption: General experimental workflow for studying erythroid differentiation.

Assessment of Erythroid Differentiation (Benzidine Staining)

This method detects hemoglobin production, a hallmark of erythroid differentiation.

-

Reagents:

-

Benzidine solution: 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid. (Caution: Benzidine is a carcinogen and should be handled with appropriate safety precautions).

-

30% Hydrogen Peroxide (H2O2).

-

-

Procedure:

-

Harvest a small aliquot of the cell suspension.

-

Mix 50 µL of the cell suspension with 50 µL of the benzidine solution.

-

Add 2 µL of 30% H2O2 and mix gently.

-

Incubate for 5-10 minutes at room temperature.

-

Count the number of blue (benzidine-positive) and unstained cells using a hemocytometer under a light microscope.

-

Calculate the percentage of benzidine-positive cells.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the phosphorylation status of key signaling proteins like STAT5.

-

Cell Lysis:

-

Wash treated and control cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Cell Cycle Analysis

Tyrphostin-induced differentiation is often preceded by cell cycle arrest.

-

Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is often indicative of differentiation induction.

-

Conclusion

This compound is a valuable tool for investigating the molecular mechanisms of erythroid differentiation. Its ability to induce this process in leukemic cell lines, potentially through a mechanism independent of direct p210bcr-abl inhibition, makes it a subject of significant interest for both basic research and preclinical studies. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of erythropoiesis and to explore its potential as a differentiation-inducing agent for hematological malignancies. Further research is warranted to fully elucidate its target profile and downstream signaling effects to harness its full therapeutic potential.

References

- 1. Role of c-Kit and erythropoietin receptor in erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kit transduced signals counteract erythroid maturation by MAPK-dependent modulation of erythropoietin signaling and apoptosis induction in mouse fetal liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct targets of pSTAT5 signalling in erythropoiesis | PLOS One [journals.plos.org]

- 6. Constitutive Activation of STAT5A Promotes Human Hematopoietic Stem Cell Self-Renewal and Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG 568 and p210bcr-abl Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tyrphostin AG 568, a member of the tyrphostin family of protein tyrosine kinase inhibitors, and its relationship with the p210bcr-abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This document synthesizes available research to clarify the compound's mechanism of action, presenting both direct and indirect inhibitory effects on p210bcr-abl signaling. Detailed experimental protocols for key assays, quantitative data where available, and visualizations of the underlying molecular pathways and experimental workflows are provided to support further research and drug development efforts in this domain.

Introduction: The p210bcr-abl Oncoprotein and CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene, creating the BCR-ABL1 fusion gene. The resultant oncoprotein, most commonly the 210 kDa p210bcr-abl, possesses constitutively active tyrosine kinase activity.

This unregulated kinase activity drives the pathogenesis of CML by activating a network of downstream signaling pathways, leading to uncontrolled cell proliferation, resistance to apoptosis, and altered adhesion properties. Key pathways activated by p210bcr-abl include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. The central role of the p210bcr-abl tyrosine kinase makes it a prime target for therapeutic intervention in CML.

This compound: An Inhibitor of p210bcr-abl Signaling

This compound is a synthetic protein tyrosine kinase inhibitor. Research into its effects on CML has yielded intriguing, and at times conflicting, results regarding its precise mechanism of action against p210bcr-abl.

One school of thought, supported by early studies, suggests that this compound inhibits the growth of p210bcr-abl-positive K562 cells without directly inhibiting the p210bcr-abl kinase itself in immune complex assays[1][2]. This points towards a potential indirect mechanism of action, where this compound may target downstream effectors or other cellular processes that are critical for the viability of CML cells.

Conversely, other research indicates that this compound is potent in inhibiting the tyrosine kinase activity of p210bcr-abl in K562 cells, leading to the induction of erythroid differentiation[3]. This suggests a more direct interaction with the oncoprotein.

This guide will present the methodologies to investigate both possibilities and provide a framework for elucidating the nuanced mechanism of this compound.

Quantitative Data Summary

While specific IC50 values for this compound in relation to p210bcr-abl are not consistently reported across the literature, the following table summarizes the known effects of various tyrphostins on K562 cells and p210bcr-abl to provide a comparative context.

| Compound | Target/Assay | Reported IC50/Effect | Reference |

| This compound | K562 Cell Growth | Growth inhibition observed | [1][2] |

| This compound | p210bcr-abl Kinase Activity | Inhibition of tyrosine kinase activity reported | [3] |

| Tyrphostin AG 1112 | p210bcr-abl Kinase Activity | Potent inhibition | [3] |

| Tyrphostins (general) | K562 Cell Growth | IC50 values vary by specific compound | [1] |

Signaling Pathways and Experimental Workflows

To understand the action of this compound, it is crucial to visualize the p210bcr-abl signaling network and the experimental approaches used to study its inhibition.

The p210bcr-abl Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the p210bcr-abl oncoprotein.

Caption: The p210bcr-abl signaling network leading to leukemogenesis.

Experimental Workflow for Inhibitor Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a tyrosine kinase inhibitor like this compound against p210bcr-abl.

Caption: A generalized workflow for testing this compound's effect on K562 cells.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the effect of this compound on p210bcr-abl.

K562 Cell Culture and Treatment

-

Cell Line: K562 (human, CML, blast crisis, p210bcr-abl positive).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use. Include a DMSO-only vehicle control in all experiments.

-

Treatment: Seed K562 cells at a density of 2-5x10⁵ cells/mL. After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT)

-

Seeding: Seed 100 µL of K562 cell suspension (e.g., 5x10⁴ cells/mL) into each well of a 96-well plate.

-

Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunoprecipitation and In Vitro Kinase Assay

-

Cell Lysis: Following treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoprecipitation: Incubate equal amounts of protein lysate (e.g., 500 µg) with an anti-ABL antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.

-

Washing: Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and a suitable substrate (e.g., enolase). Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and expose to autoradiography film to detect phosphorylated substrates.

Western Blot Analysis for p210bcr-abl Phosphorylation

-

Protein Separation: Separate equal amounts of protein lysate from treated and control cells on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) or phospho-BCR (Tyr177) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and reprobed with an antibody against total p210bcr-abl or a housekeeping protein like GAPDH or β-actin.

Discussion and Future Directions

The conflicting reports on the direct inhibitory effect of this compound on p210bcr-abl kinase activity highlight the complexity of its mechanism. The observed growth inhibition of K562 cells could be due to:

-

Indirect Inhibition: this compound may inhibit a downstream effector of p210bcr-abl or a parallel signaling pathway essential for CML cell survival.

-

Differential Assay Sensitivity: The discrepancy could arise from differences in the experimental conditions of the kinase assays used in various studies.

-

Off-Target Effects: The compound may have other cellular targets that contribute to its anti-leukemic activity.

Future research should focus on definitively clarifying the direct interaction between this compound and p210bcr-abl using modern, quantitative kinase inhibition assays. Furthermore, unbiased screening approaches, such as phosphoproteomics, could identify the broader signaling landscape affected by this compound treatment in CML cells, potentially revealing novel therapeutic targets.

Conclusion

This compound demonstrates anti-proliferative effects against p210bcr-abl-positive CML cells. While its precise mechanism of action, particularly concerning the direct inhibition of the p210bcr-abl kinase, requires further investigation, this technical guide provides the foundational knowledge and experimental framework for researchers to explore its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments aimed at elucidating the role of this compound and similar compounds in the treatment of Chronic Myeloid Leukemia.

References

- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Research Applications of Tyrphostin AG 568

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 568 is a synthetic, small-molecule inhibitor belonging to the tyrphostin family of compounds, which are known to target protein tyrosine kinases (PTKs). Its primary research application has been in the study of Chronic Myelogenous Leukemia (CML), particularly focusing on its effects on the human erythroleukemia cell line K562. This cell line is characterized by the Philadelphia chromosome, which harbors the BCR-ABL fusion gene, encoding the constitutively active p210bcr-abl tyrosine kinase. Research indicates that this compound can induce erythroid differentiation in K562 cells, suggesting its potential as a tool for studying leukemia cell differentiation and for potential therapeutic strategies aimed at purging CML cells.[1]

However, it is critical for researchers to note a contradiction in the existing literature regarding its precise mechanism of action. While some studies report that its effects are linked to the direct inhibition of p210bcr-abl tyrosine kinase activity[1], other research categorizes AG 568 among tyrphostins that inhibit K562 cell growth without inhibiting p210bcr-abl autokinase activity in in-vitro assays[2][3]. This guide presents the available data, highlights these discrepancies, and provides representative experimental protocols based on the methodologies described in the relevant literature.

Quantitative Data

Specific half-maximal inhibitory concentration (IC50) values for this compound against p210bcr-abl or for K562 cell growth are not consistently reported across the primary literature. One study notes that growth inhibition of the K562 cell line by AG 568 occurs at micromolar concentrations. Another study, which found AG 568 did not inhibit the p210bcr-abl kinase in an immune complex assay, still categorized it as an inhibitor of K562 cell growth.[2][4]

| Target/Process | Cell Line | Reported IC50 / Effective Concentration | Reference |

| Cell Growth Inhibition | K562 | Micromolar (µM) concentrations | [4] |

| p210bcr-abl Kinase Activity | K562 | Inhibition reported, but specific IC50 not provided. | [1] |

| p210bcr-abl Kinase Activity | In vitro (Immune Complex) | No inhibition observed in this specific assay. | [2][3] |

Signaling Pathways and Mechanism of Action

The primary signaling pathway associated with this compound research is the BCR-ABL pathway in Chronic Myelogenous Leukemia.

3.1 The BCR-ABL Signaling Cascade

The p210bcr-abl fusion protein is a constitutively active tyrosine kinase that drives CML pathogenesis. It autophosphorylates and subsequently phosphorylates numerous downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and altered cell adhesion. Key downstream pathways include the RAS/MAPK and JAK/STAT pathways.[5][6]

3.2 Proposed Mechanism of this compound

The prevailing, though contested, mechanism is that this compound acts as an ATP-competitive inhibitor at the kinase domain of p210bcr-abl. By blocking the autophosphorylation of p210bcr-abl, it prevents the activation of downstream pro-proliferative and anti-apoptotic signals. This inhibition is believed to lift the differentiation block in K562 cells, allowing them to proceed down the erythroid lineage.[1] The conflicting evidence from some in-vitro assays suggests that AG 568 might alternatively inhibit cell growth through other, p210bcr-abl-independent mechanisms.[2][3]

Figure 1: Proposed inhibition of the BCR-ABL signaling pathway by this compound.

Experimental Protocols

The following are representative protocols synthesized from methodologies described in the literature for studying tyrphostins in K562 cells. Researchers must optimize these protocols for their specific experimental conditions.

4.1 K562 Cell Culture and Growth Inhibition Assay

This protocol provides a framework for assessing the effect of this compound on the proliferation of K562 cells.

-

Materials:

-

K562 human chronic myelogenous leukemia cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)

-

96-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

-

Methodology:

-

Cell Seeding: Culture K562 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO2 incubator. Seed cells into 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equal to that in the highest AG 568 dose.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Cell Counting: At the end of the incubation period, resuspend the cells in each well. Mix a 10 µL aliquot of the cell suspension with 10 µL of Trypan Blue.

-

Data Analysis: Count the number of viable (unstained) cells. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Figure 2: Workflow for a K562 cell growth inhibition assay.

4.2 Assessment of Erythroid Differentiation

This protocol is for determining the induction of differentiation in K562 cells by staining for hemoglobin.

-

Materials:

-

K562 cells treated with this compound as per Protocol 4.1

-

Phosphate Buffered Saline (PBS)

-

Benzidine (B372746) solution (e.g., 0.2% benzidine dihydrochloride (B599025) in 0.5 M acetic acid)

-

Hydrogen peroxide (H2O2, 30%)

-

Microscope slides

-

Light microscope

-

-

Methodology:

-

Cell Collection: After treating K562 cells with this compound for a set period (e.g., 4-7 days), harvest approximately 1 x 10^5 cells per condition by centrifugation.

-

Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge.

-

Staining: Resuspend the cell pellet in 100 µL of PBS. Add 100 µL of the benzidine solution.

-

Reaction Initiation: Add 2 µL of 30% H2O2 to the cell suspension and mix gently.

-

Microscopy: Immediately place a drop of the cell suspension onto a microscope slide.

-

Data Analysis: Under a light microscope, count at least 200 cells. Differentiated, hemoglobin-containing cells will stain a distinct blue-brown color. Calculate the percentage of benzidine-positive cells for each treatment condition.

-

Conclusion and Future Directions

This compound is a valuable research tool for probing the mechanisms of cell differentiation in CML. Its ability to induce erythroid differentiation in K562 cells makes it relevant for studies on overcoming the differentiation block that characterizes many leukemias.

The primary challenge for future research is to resolve the conflicting reports regarding its mechanism of action. Further studies are required to definitively determine whether this compound directly inhibits p210bcr-abl kinase activity in intact cells and to elucidate the reasons for the discrepancy with in-vitro kinase assay results. The identification of a precise IC50 value and potential off-target effects would also be crucial for its validation and use as a specific chemical probe. Researchers using this compound should exercise caution and critically evaluate their results in the context of the available, contradictory literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AG-568 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

Tyrphostin AG 568 in Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 568 is a synthetically derived tyrosine kinase inhibitor that has demonstrated potential in the context of leukemia research, particularly in chronic myeloid leukemia (CML). As a member of the tyrphostin family of compounds, it is designed to compete with ATP for the catalytic site of tyrosine kinases, thereby inhibiting their activity. This guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action and Signaling Pathways

This compound primarily functions as an inhibitor of the p210bcr-abl tyrosine kinase, the hallmark oncogenic protein in CML.[1] The constitutive activity of this fusion protein drives the proliferation and survival of leukemia cells. By inhibiting the autophosphorylation and subsequent downstream signaling of BCR-ABL, this compound can induce differentiation and inhibit the growth of CML cells.

The BCR-ABL signaling cascade involves multiple downstream pathways crucial for leukemogenesis. Key pathways affected by the inhibition of BCR-ABL include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is central to cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: This cascade plays a critical role in cell growth, metabolism, and survival.

-

JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell survival and proliferation.

Inhibition of BCR-ABL by compounds like this compound is expected to downregulate these pro-survival pathways, leading to cell cycle arrest and apoptosis. Furthermore, studies on related tyrphostins, such as adaphostin, have shown that they can induce apoptosis in various leukemia cell lines, including Jurkat and U937 cells, through the generation of reactive oxygen species (ROS) and modulation of the RAF-1/MEK/ERK and AKT signaling pathways.

Signaling Pathway Diagram

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

Data Presentation

Quantitative data for this compound in leukemia research is limited in the publicly available literature. The following tables summarize the available qualitative and contextual data.

Table 1: Effects of this compound on Leukemia Cells

| Cell Line | Leukemia Type | Effect | Observations |

| K562 | Chronic Myeloid Leukemia (CML) | Inhibition of p210bcr-abl tyrosine kinase activity | Leads to induction of erythroid differentiation.[1] |

| K562 | Chronic Myeloid Leukemia (CML) | Growth Inhibition | The compound inhibits the proliferation of K562 cells. |

Table 2: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | Data not available in reviewed literature |

| U937 | Histiocytic Lymphoma | Data not available in reviewed literature |

| HL-60 | Acute Promyelocytic Leukemia (APL) | Data not available in reviewed literature |

| Jurkat | Acute T-cell Leukemia (ALL) | Data not available in reviewed literature |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in leukemia research.

Cell Culture

-

Cell Lines: K562 (CML), U937 (Histiocytic Lymphoma), HL-60 (APL), Jurkat (ALL) cells can be obtained from ATCC.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat leukemia cells with this compound at the desired concentrations for the indicated times.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for BCR-ABL Signaling

This technique is used to detect changes in the phosphorylation status and expression levels of proteins in the BCR-ABL signaling pathway.

-

Procedure:

-

Treat K562 cells with this compound for various times and at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-BCR-ABL, BCR-ABL, p-CrkL, CrkL, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vitro BCR-ABL Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of p210bcr-abl.

-

Procedure:

-

Immunoprecipitate p210bcr-abl from K562 cell lysates using an anti-ABL antibody.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.

-

Resuspend the immunoprecipitates in kinase buffer containing a substrate (e.g., a synthetic peptide) and [γ-32P]ATP.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the extent of kinase inhibition.

-

Conclusion

This compound demonstrates potential as a targeted therapeutic agent for CML by inhibiting the activity of the BCR-ABL oncoprotein and inducing differentiation. While the available public data lacks specific quantitative metrics such as IC50 values across a range of leukemia cell lines, the established mechanism of action provides a strong rationale for its further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to quantify the efficacy of this compound and elucidate its precise molecular effects in various leukemia subtypes. Future research should focus on generating comprehensive dose-response data and exploring the potential for synergistic combinations with other anti-leukemic agents.

References

Tyrphostin AG 568 and Topoisomerase I: A Technical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether Tyrphostin AG 568 functions as a topoisomerase I inhibitor. Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound inhibits topoisomerase I. This compound is primarily characterized as a protein tyrosine kinase (PTK) inhibitor, with known activity against the p210bcr-abl tyrosine kinase. However, studies on other members of the tyrphostin class of compounds have demonstrated that some derivatives can indeed inhibit topoisomerase I. This document provides a detailed analysis of the existing research, presents the mechanism of action for related tyrphostins that do inhibit topoisomerase I, and outlines the experimental protocols necessary to investigate this activity.

Introduction: Tyrphostins and Their Primary Targets

Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound has been identified as a PTK inhibitor that induces erythroid differentiation in K562 cells, which are positive for the Philadelphia chromosome and express the p210bcr-abl fusion protein with constitutive tyrosine kinase activity.

Topoisomerase I Inhibition by Tyrphostin Derivatives

While this compound is recognized as a PTK inhibitor, research has shown that other tyrphostin derivatives possess the ability to inhibit topoisomerase I. A key study by Priel et al. (1994) demonstrated that certain tyrphostins can inhibit topoisomerase I activity in vitro. This suggests a potential for off-target effects or a broader inhibitory profile for this class of compounds.

Evidence for Topoisomerase I Inhibition by Other Tyrphostins

The 1994 study in Cancer Research investigated the effect of several tyrphostin derivatives on topoisomerase I and found that AG-555, AG-18, and AG-213 were capable of inhibiting the enzyme's activity.[1] The study concluded that tyrphostins may represent a novel class of topoisomerase I inhibitors.[1]

Quantitative Data on Tyrphostin Activity

Table 1: Summary of Tyrphostin Activity

| Compound | Primary Target | Known Topoisomerase I Inhibition? | Topoisomerase I IC50 | Primary Target IC50 |

| This compound | p210bcr-abl Tyrosine Kinase | No Direct Evidence Found | Not Available | Not Available |

| Tyrphostin AG-555 | EGFR | Yes[1] | Not Available | 0.7 µM (for EGFR)[2] |

| Tyrphostin AG-18 | Not Specified | Yes[1] | Not Available | Not Available |

| Tyrphostin AG-213 | Not Specified | Yes[1] | Not Available | Not Available |

Mechanism of Action

The proposed mechanism of topoisomerase I inhibition by active tyrphostin derivatives differs from that of classic topoisomerase I poisons like camptothecin. Instead of stabilizing the covalent enzyme-DNA intermediate, these tyrphostins are thought to interact directly with the enzyme, preventing it from binding to DNA in the first place.[1] This mode of action suggests that these tyrphostins act as catalytic inhibitors of topoisomerase I.

Caption: Proposed mechanism of Topoisomerase I inhibition by active tyrphostins.

Experimental Protocols

To definitively determine if this compound inhibits topoisomerase I, a series of biochemical assays are required. The following outlines a standard experimental workflow.

Topoisomerase I Relaxation Assay

This assay is the gold standard for measuring topoisomerase I activity. It relies on the ability of the enzyme to relax supercoiled plasmid DNA.

Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound stock solution (in DMSO)

-

Camptothecin (positive control)

-

DMSO (vehicle control)

-

Stop Buffer (e.g., containing SDS and proteinase K)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.

-

To each tube, add 2 µL of 10x assay buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a positive control (camptothecin).

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I to each tube. The amount of enzyme should be just sufficient to fully relax the DNA in the vehicle control under the assay conditions.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of stop buffer.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Stain the gel, visualize under UV light, and document the results.

Interpretation of Results:

-

No Inhibition: The lane corresponding to the this compound-treated sample will show predominantly relaxed DNA, similar to the vehicle control.

-

Inhibition: The lane corresponding to the this compound-treated sample will show a dose-dependent increase in the amount of supercoiled DNA, indicating that the enzyme's relaxation activity was inhibited.

Caption: A generalized workflow for assessing Topoisomerase I inhibition.

Conclusion and Future Directions

For drug development professionals and researchers, this presents both a caution and an opportunity. The potential for off-target effects of tyrphostin-based kinase inhibitors should be considered. Conversely, the unique mechanism of topoisomerase I inhibition exhibited by some tyrphostins could be explored for the development of novel anticancer agents that are distinct from traditional topoisomerase poisons.

It is strongly recommended that this compound be explicitly tested for its effects on topoisomerase I using the protocols outlined in this guide to definitively resolve this question. Such research would provide valuable insights into the selectivity and mechanism of action of this compound and the broader class of tyrphostins.

References

Tyrphostin AG 568: A Technical Guide for Autologous Bone Marrow Transplantation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 568 is a synthetic tyrosine kinase inhibitor that has garnered interest for its potential application in autologous bone marrow transplantation, particularly in the context of chronic myelogenous leukemia (CML). This document provides an in-depth technical overview of this compound, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and key signaling pathways. Its primary therapeutic potential in this area lies in its ability to purge Philadelphia chromosome-positive (Ph+) cells from bone marrow grafts, thereby reducing the risk of relapse post-transplantation.[1][2]

Mechanism of Action

This compound is recognized for its ability to induce erythroid differentiation in the K562 human CML cell line.[1][2] This effect is linked to its activity as a tyrosine kinase inhibitor. The primary target in CML is the constitutively active p210 Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. By inhibiting this kinase, this compound aims to disrupt the downstream signaling pathways that drive uncontrolled proliferation and suppress differentiation of leukemic cells.

There is some conflicting evidence regarding the precise mechanism of this compound. While some research indicates its potential to directly inhibit p210bcr-abl tyrosine kinase activity, other studies suggest it may induce growth inhibition in K562 cells without directly inhibiting the p210bcr-abl kinase in immune complex assays.[1][3] This suggests that its anti-leukemic effects might be mediated through alternative or downstream targets in the signaling cascade.

Quantitative Data

Precise IC50 values for this compound are not consistently reported in the available literature. However, data for the structurally and functionally similar compound, Tyrphostin AG 1112, which is often studied alongside AG 568, provides valuable comparative insights.

| Compound | Target | IC50 | Cell Line/System |

| Tyrphostin AG 1112 | p210 Bcr-Abl | 2 µM | - |

| Tyrphostin AG 1112 | EGFR | 15 µM | - |

| Tyrphostin AG 1112 | PDGFR | 20 µM | - |

Table 1: Inhibitory concentrations of Tyrphostin AG 1112 against various tyrosine kinases. This data provides a reference for the potential potency of related tyrphostin compounds.[4]

Signaling Pathways

The primary signaling pathway targeted in the context of CML is the one initiated by the p210 Bcr-Abl oncoprotein. Inhibition of this kinase is central to the therapeutic strategy.

Experimental Protocols

While a specific, standardized protocol for bone marrow purging with this compound is not widely published, the following methodologies for cell treatment and assessing purging efficacy are based on established techniques for similar compounds and applications.

Experimental Workflow for In Vitro Purging of CML Cells

Detailed Methodologies

1. Isolation of CD34+ Hematopoietic Progenitor Cells